4-Bromo-3-fluoropyridine hydrochloride
Overview
Description
4-Bromo-3-fluoropyridine is a useful research reagent for organic synthesis and other chemical processes . It is a fluoronitropyridines derivative with multiple chemical applications .
Synthesis Analysis
The synthesis of 4-Bromo-3-fluoropyridine involves various methods. It is used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) . More details about the synthesis process can be found in the literature .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-fluoropyridine is C5H3BrFN . The molecular weight is 175.99 . The InChI code is 1S/C5H3BrFN/c6-4-1-2-8-3-5(4)7/h1-3H .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-3-fluoropyridine are complex and diverse. It is used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines . More details about the chemical reactions can be found in the literature .Physical and Chemical Properties Analysis
4-Bromo-3-fluoropyridine is a light yellow liquid . It has a density of 1.74 . The storage temperature is -20°C .Scientific Research Applications
Synthesis of Cognitive Enhancers
4-Bromo-3-fluoropyridine hydrochloride serves as a precursor in the synthesis of complex molecules such as 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone, a compound known for enhancing acetylcholine release, which is crucial for cognitive functions. This process involves multiple steps, including chlorination, hydrolysis, and methanesulfonylation, demonstrating the compound's versatility in synthesizing pharmacologically relevant molecules (Pesti et al., 2000).
Characterization of Borane Adducts
Research on the borane adducts of substituted pyridines, including 4-bromo-3-fluoropyridine, has provided insights into their chemical properties and behaviors. These studies involve characterizing the adducts through chemical analyses, NMR spectroscopy, IR, and differential scanning calorimetry, highlighting the compound's role in understanding the reactivity and stability of borane-pyridine complexes (Ferrence et al., 1982).
Vibrational Spectroscopy Studies
Vibrational spectroscopy studies, including both infrared and Raman spectra, of monosubstituted pyridines like 4-bromo-3-fluoropyridine, have been conducted to understand their molecular vibrations and structure. These studies provide comprehensive frequency assignments and help correlate structural features with spectral characteristics, contributing to the broader knowledge of pyridine chemistry (Green et al., 1963).
Cross-Coupling Reactions for Antibiotic Synthesis
The utility of 4-bromo-3-fluoropyridine in cross-coupling reactions has been demonstrated in the synthesis of complex biaryls, which are key intermediates in producing antitumor antibiotics like streptonigrin and lavendamycin. This research showcases the compound's application in creating sterically demanding structures through fluoride-promoted, palladium-catalyzed reactions (McElroy & DeShong, 2003).
Development of Halogen-rich Building Blocks
This compound has been used in the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. These intermediates are valuable in medicinal chemistry for constructing pentasubstituted pyridines with varied functionalities, demonstrating the compound's role in developing novel therapeutic agents (Wu et al., 2022).
Safety and Hazards
Mechanism of Action
Fluoropyridines are often used in the synthesis of various biologically active compounds , and they have found applications in fields such as medicine and agriculture . For instance, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
In terms of synthesis, 4-Bromo-3-fluoropyridine can be prepared through various methods, including the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine . .
Properties
IUPAC Name |
4-bromo-3-fluoropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSNDHTUFCXSAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657726 | |
Record name | 4-Bromo-3-fluoropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159811-44-5 | |
Record name | 4-Bromo-3-fluoropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-fluoropyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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